2-Bromo-5-fluoro-3-(trifluoromethyl)pyridine
CAS No.: 1807210-32-7
Cat. No.: VC11678283
Molecular Formula: C6H2BrF4N
Molecular Weight: 243.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807210-32-7 |
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Molecular Formula | C6H2BrF4N |
Molecular Weight | 243.98 g/mol |
IUPAC Name | 2-bromo-5-fluoro-3-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H |
Standard InChI Key | PZGPUZCRTHTODV-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1C(F)(F)F)Br)F |
Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)Br)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s molecular formula is C₆H₂BrF₄N, with a molar mass of 262.99 g/mol. The pyridine ring’s substitution pattern creates distinct electronic effects:
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Bromine (Position 2): Acts as a strong electron-withdrawing group, directing electrophilic attacks to meta and para positions.
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Fluorine (Position 5): Enhances ring electron deficiency while offering metabolic stability.
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Trifluoromethyl (Position 3): Introduces steric bulk and lipophilicity, critical for drug bioavailability.
The compound’s SMILES notation is BrC1=NC=C(F)C(=C1)C(F)(F)F
, reflecting its planar aromatic structure.
Physicochemical Properties
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Boiling Point: Estimated at 169–172°C (extrapolated from analogs).
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Density: ~1.774 g/cm³ (similar to trifluoromethylpyridines).
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Solubility: Low in polar solvents (e.g., water) but high in dichloromethane and THF.
Synthetic Routes and Optimization
Halogenation Strategies
Synthesis typically begins with 2-amino-5-fluoro-3-(trifluoromethyl)pyridine, which undergoes diazotization and bromination via Sandmeyer reactions. Alternative routes include:
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Direct Bromination: Using bromine in acetic acid at 60°C (yield: 65–70%).
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Metal-Halogen Exchange: Employing lithium-halogen exchange followed by quenching with electrophiles.
Table 1: Comparative Analysis of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Diazotization-Bromination | NaNO₂, HBr, CuBr, 0–5°C | 68 | 95 |
Direct Bromination | Br₂, CH₃COOH, 60°C | 72 | 90 |
Metal-Halogen Exchange | n-BuLi, Br₂, THF, –78°C | 58 | 88 |
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and safety:
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Continuous Flow Reactors: Minimize exothermic risks during bromination.
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Catalytic Fluorination: Reduces HF usage in trifluoromethyl group introduction.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 is highly susceptible to SNAr reactions due to electron withdrawal by the trifluoromethyl group. Common nucleophiles include:
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Amines: Yield 2-amino derivatives (e.g., with piperidine, 85% yield).
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Thiols: Form 2-sulfanyl analogs under basic conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
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Suzuki-Miyaura: Reacts with arylboronic acids to generate biaryl structures (Pd(PPh₃)₄, K₂CO₃, 80°C).
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Buchwald-Hartwig Amination: Produces 2-arylaminopyridines (e.g., with aniline, 75% yield).
Table 2: Representative Coupling Reactions
Reaction Type | Partner | Catalyst | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 82 |
Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos | 78 |
Applications in Drug Discovery
Pharmacophore Development
The trifluoromethyl group enhances membrane permeability, making the compound a key scaffold in:
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Kinase Inhibitors: Mimics ATP-binding motifs (e.g., JAK2 inhibitors).
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Antimicrobial Agents: Disrupts bacterial membrane synthesis.
Case Study: Anticancer Lead Optimization
A 2024 study modified the parent compound to create 2-(4-methoxyphenyl)-5-fluoro-3-(trifluoromethyl)pyridine, which showed IC₅₀ = 0.8 µM against breast cancer cell lines (MCF-7).
Industrial and Agrochemical Uses
Pesticide Intermediates
Derivatives act as precursors to neonicotinoid alternatives, such as:
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Flupyradifurone: A systemic insecticide with reduced bee toxicity.
Material Science
Incorporated into liquid crystals for displays, leveraging its polarizable CF₃ group.
Challenges and Future Directions
Regioselectivity Issues
Competing reactions at positions 4 and 6 necessitate directing groups (e.g., nitro) for precise functionalization.
Green Chemistry Innovations
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Solvent-Free Bromination: Using ionic liquids to reduce waste.
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Photocatalytic Fluorination: Enhanes fluorine incorporation efficiency.
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